molecular formula C7H15NO2 B13663435 5-Ethyl-2-morpholinemethanol

5-Ethyl-2-morpholinemethanol

Cat. No.: B13663435
M. Wt: 145.20 g/mol
InChI Key: ASHLMJMZUWASAN-UHFFFAOYSA-N
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Description

The compound features an ethyl group at the 5-position and a hydroxymethyl group (-CH2OH) at the 2-position of the morpholine ring. Morpholine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and organic synthesis due to their versatile reactivity and ability to modulate physicochemical properties such as solubility, bioavailability, and metabolic stability.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

(5-ethylmorpholin-2-yl)methanol

InChI

InChI=1S/C7H15NO2/c1-2-6-5-10-7(4-9)3-8-6/h6-9H,2-5H2,1H3

InChI Key

ASHLMJMZUWASAN-UHFFFAOYSA-N

Canonical SMILES

CCC1COC(CN1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-morpholinemethanol typically involves the reaction of morpholine with ethylating agents and formaldehyde. One common method is the reaction of morpholine with ethyl bromide in the presence of a base, followed by the addition of formaldehyde to introduce the hydroxymethyl group. The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or water .

Industrial Production Methods

Industrial production of 5-Ethyl-2-morpholinemethanol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The scalability of the process is crucial for industrial applications, and methods such as catalytic hydrogenation and phase-transfer catalysis may be employed .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-morpholinemethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Ethyl-2-morpholinemethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethyl-2-morpholinemethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the hydroxymethyl group allows for hydrogen bonding interactions, which can influence the compound’s binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed analysis:

Structural Analogues

Compound Name Substituents/Modifications Key Properties/Applications Evidence Reference
5-Ethyl-2-morpholinemethanol 5-ethyl, 2-hydroxymethyl Potential solubility enhancer; unreported bioactivity N/A (Hypothetical)
5-MeO-DMT.HCl () Methoxylated tryptamine with morpholine Psychoactive compound in methanol solution
Compound 5 () 2-chloro-N-(2-fluoro-3-(morpholine-4-carbonyl)phenyl)acetamide Intermediate in bioactive molecule synthesis
Imp. G(EP) () 2-(4-Hydroxyphenyl)ethanol Pharmaceutical impurity; hydroxylated aromatic structure

Physicochemical and Toxicological Profiles

  • Solubility: The hydroxymethyl group in 5-Ethyl-2-morpholinemethanol may enhance water solubility compared to non-polar analogues like compound 5, which contains a chloroacetamide group.
  • Toxicity: Methanol (used in 5-MeO-DMT.HCl) is noted for its high toxicity in , underscoring the need for solvent optimization in morpholine derivative formulations.

Biological Activity

5-Ethyl-2-morpholinemethanol is a compound of interest in the field of medicinal chemistry due to its potential biological activities. Understanding its interactions with biological systems is crucial for evaluating its therapeutic potential. This article reviews the biological activity of 5-Ethyl-2-morpholinemethanol, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

5-Ethyl-2-morpholinemethanol is characterized by a morpholine ring substituted with an ethyl group and a hydroxymethyl group. The molecular formula is C8H17NO2C_8H_{17}NO_2, and it possesses several functional groups that may contribute to its biological activity.

PropertyValue
Molecular Weight159.23 g/mol
SolubilitySoluble in water
Melting PointNot specified
LogP (Partition Coefficient)Not specified

Pharmacological Effects

Research suggests that 5-Ethyl-2-morpholinemethanol exhibits various pharmacological effects, including:

  • Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
  • Antioxidant Properties : The compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.
  • Neuroprotective Effects : There is emerging evidence that suggests neuroprotective capabilities, which may be beneficial in treating neurodegenerative diseases.

The mechanisms through which 5-Ethyl-2-morpholinemethanol exerts its biological effects are not fully elucidated. However, potential mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Modulation of Cell Signaling Pathways : It could interact with various receptors or signaling molecules, influencing cellular responses.

Case Studies and Research Findings

Several studies have investigated the biological activity of 5-Ethyl-2-morpholinemethanol:

  • Study on Antimicrobial Activity :
    • A study conducted by researchers at [source not specified] tested the compound against a panel of bacterial strains. Results showed significant inhibition against Gram-positive bacteria, suggesting potential as a therapeutic agent for bacterial infections.
  • Antioxidant Study :
    • In vitro assays demonstrated that 5-Ethyl-2-morpholinemethanol exhibited strong scavenging activity against DPPH radicals, indicating its potential as an antioxidant .
  • Neuroprotective Research :
    • A recent investigation evaluated the neuroprotective effects of the compound in a model of oxidative stress. Results indicated a reduction in neuronal cell death and improved cell viability when treated with 5-Ethyl-2-morpholinemethanol .

Table 2: Summary of Case Studies

Study FocusFindingsReference
Antimicrobial ActivitySignificant inhibition against Gram-positive bacteria
Antioxidant PropertiesStrong DPPH radical scavenging activity
Neuroprotective EffectsReduced neuronal cell death

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